molecular formula C9H5F3N6 B12282038 5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile

5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile

Cat. No.: B12282038
M. Wt: 254.17 g/mol
InChI Key: DKSLVQHOUHCKOO-UHFFFAOYSA-N
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Description

5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile is a chemical compound with the molecular formula C8H5F3N6 It is known for its unique structure, which includes a pyrazole ring substituted with amino, pyrimidinyl, trifluoromethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide (BrCN) or other cyanating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-pyrimidinyl)pyrazole-4-carbonitrile
  • 5-Amino-1-(2-pyrimidinyl)-3-methylpyrazole-4-carbonitrile
  • 5-Amino-1-(2-pyrimidinyl)-3-chloropyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C9H5F3N6

Molecular Weight

254.17 g/mol

IUPAC Name

5-amino-1-pyrimidin-2-yl-3-(trifluoromethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C9H5F3N6/c10-9(11,12)6-5(4-13)7(14)18(17-6)8-15-2-1-3-16-8/h1-3H,14H2

InChI Key

DKSLVQHOUHCKOO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C(=C(C(=N2)C(F)(F)F)C#N)N

Origin of Product

United States

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